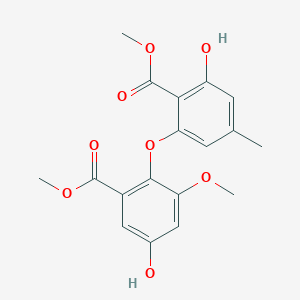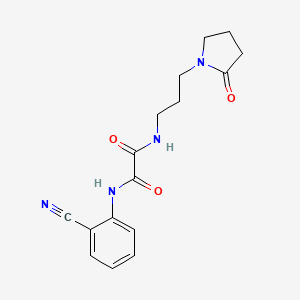
Sodium;4-bromo-1H-benzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-bromo-1H-benzimidazole-2-carboxylate: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties
Mechanism of Action
Target of Action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They bind with high affinity to multiple receptors, making them useful in the development of new drugs .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its targets. For example, some imidazole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific biochemical pathways affected by “Sodium;4-bromo-1H-benzimidazole-2-carboxylate” would depend on its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-bromo-1H-benzimidazole-2-carboxylate typically involves the following steps:
Formation of 4-bromo-1H-benzimidazole: This can be achieved by the cyclization of o-phenylenediamine with 4-bromobenzoic acid under acidic conditions.
Carboxylation: The 4-bromo-1H-benzimidazole is then carboxylated at the 2-position using carbon dioxide in the presence of a base such as sodium hydroxide.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of 4-bromo-1H-benzimidazole-2-carboxylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzimidazoles.
Oxidation and Reduction Reactions: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Carboxylation and Decarboxylation: The carboxylate group at the 2-position can undergo carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Oxidized or Reduced Benzimidazoles: Products with altered oxidation states of the benzimidazole ring.
Scientific Research Applications
Chemistry:
Catalysis: Sodium;4-bromo-1H-benzimidazole-2-carboxylate can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential as an antimicrobial agent.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Agriculture: It may be utilized in the development of agrochemicals for crop protection.
Comparison with Similar Compounds
4-bromo-1H-benzimidazole:
1H-benzimidazole-2-carboxylate: Lacks the bromine atom, which may affect its binding affinity and specificity.
Properties
IUPAC Name |
sodium;4-bromo-1H-benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFASLUDYNXNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)


![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2532847.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)


![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![2-Bromospiro[4.4]nonane](/img/structure/B2532860.png)
